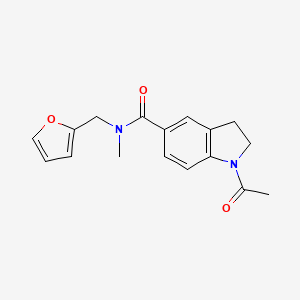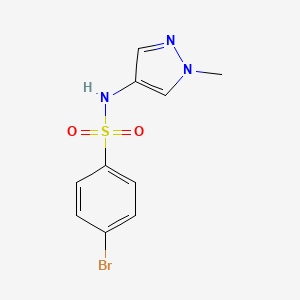
4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide
Vue d'ensemble
Description
4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits unique properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating the pH balance in various tissues and organs. By inhibiting carbonic anhydrase, this compound disrupts the pH balance, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes. This inhibition leads to the disruption of the pH balance in various tissues and organs, which can have significant biochemical and physiological effects. For example, this compound has been shown to exhibit anti-tumor activity by inhibiting carbonic anhydrase IX, which is overexpressed in various types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrase enzymes, which makes it a useful tool for studying various physiological processes. However, its limitations include its potential toxicity and the need for further investigation to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the investigation of 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide. These include:
1. Further investigation of its potential use as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.
2. Investigation of its potential use as a tool for studying various physiological processes.
3. Investigation of its potential toxicity and optimal dosage and administration route.
4. Further investigation of its mechanism of action and potential targets.
5. Investigation of its potential use in combination with other therapeutic agents to enhance their efficacy.
Applications De Recherche Scientifique
4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
4-bromo-N-(1-methylpyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S/c1-14-7-9(6-12-14)13-17(15,16)10-4-2-8(11)3-5-10/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKVQGDEPYDGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)
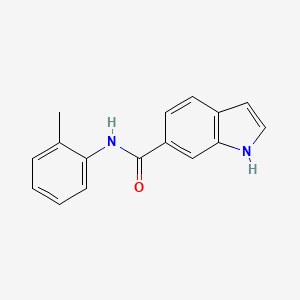
![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)

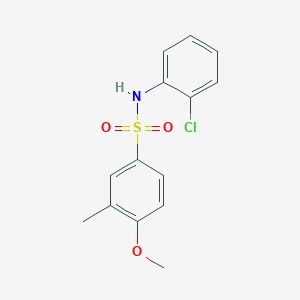

![4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)

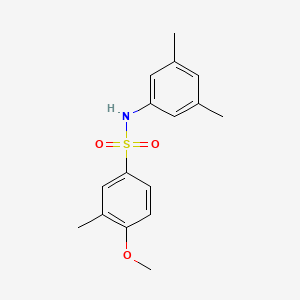
![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)
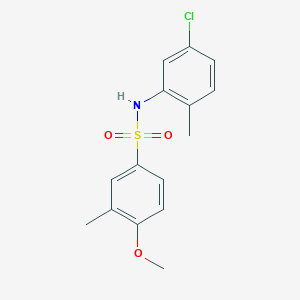
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)
